Methyl benzoylformate, also known as methyl phenylglyoxylate, is a naturally occurring compound found in plants belonging to the genus Ligusticum, such as Ligusticum striatum and Ligusticum chuanxiong []. It can also be synthesized in the laboratory through various methods, including the esterification of phenylglyoxylic acid with methanol [].
Research suggests that methyl benzoylformate might possess some interesting biological properties, although more studies are needed to fully understand its potential applications. Here are some areas of ongoing investigation:
Methyl benzoylformate is a synthetic compound, not typically found naturally. It holds some significance in scientific research, particularly in organic synthesis as a reactive intermediate for the preparation of other valuable molecules like pharmaceuticals and fragrances.
Methyl benzoylformate possesses a carbonyl group (C=O) connected to both a phenyl group (C6H5) and a methoxy group (OCH3) through ester linkage (C-O-C). The presence of these functional groups contributes to its reactivity in various organic reactions [].
One common method for synthesizing methyl benzoylformate involves the esterification reaction between benzoyl chloride (C6H5COCl) and methanol (CH3OH) in the presence of a base like pyridine (C5H5N).
Balanced chemical equation:
C6H5COCl + CH3OH + C5H5N -> C6H5COCOOCH3 + C5H5N•HCl
Methyl benzoylformate can participate in various reactions due to its functional groups. These include:
Specific reaction conditions and detailed mechanisms for these reactions might require further literature search.
Currently, there is no extensive research available on the specific mechanism of action of methyl benzoylformate in biological systems.
Methyl benzoylformate has been studied for its biological activities. It acts as a metabolite observed in cancer metabolism, suggesting potential roles in biochemical pathways associated with malignancies. Additionally, derivatives of methyl benzoylformate are implicated in the synthesis of anti-inflammatory drugs such as ibuprofen and naproxen, indicating its relevance in medicinal chemistry .
Several methods exist for synthesizing methyl benzoylformate:
Methyl benzoylformate stands out due to its unique combination of electrophilic reactivity and biological significance, particularly in pharmaceutical applications. Its synthesis methods also reflect advancements toward more sustainable practices compared to traditional methods involving hazardous reagents.
Research on interaction studies involving methyl benzoylformate primarily focuses on its reactivity with other organic compounds. Its electrophilic nature allows it to participate in nucleophilic addition reactions, which can lead to the formation of complex organic molecules. Understanding these interactions is crucial for optimizing synthetic pathways in drug development and material science.
The chlorination of 2,2-dimethoxy-1-phenylbutanone (DMPB) remains a cornerstone for industrial-scale production. In this method, DMPB reacts with chlorine gas in chlorobenzene at 105–120°C, yielding methyl benzoylformate via radical-mediated cleavage of methoxy groups. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes Cl₂ activation |
| Solvent | Chlorobenzene | Prevents polymerization |
| Reaction Time | 4–6 hours | Balances conversion and byproducts |
Yields reach 60–65% with 99% purity after vacuum distillation. However, challenges persist, including the release of methyl bromide (a toxic byproduct) and reliance on halogenated solvents. Recent efforts integrate radical inhibitors like 4-methyl-2,6-di-tert-butylphenol to suppress side reactions, improving selectivity to 92%.
Radical pathways offer streamlined alternatives. Photolysis of 2,2-dimethoxy-2-phenylacetophenone generates α,α-dimethoxybenzyl radicals, which undergo halogenation to form methyl benzoylformate. Under UV light (254 nm), bromine selectively cleaves methoxy groups at 60–70°C, achieving 90% yield in cyclohexane. This method avoids thermal degradation but requires precise control of light intensity to prevent overhalogenation.
Green synthesis routes prioritize styrene as a feedstock. A two-step process involves:
Replacing HBr with solid acids (e.g., zeolites) reduces corrosion and waste, achieving 85% overall yield. Water acts as a co-solvent, eliminating volatile organic compounds (VOCs).
Catalyst innovation drives efficiency:
Solvent choice critically impacts sustainability:
Methyl benzoylformate operates as a Norrish Type I photoinitiator, undergoing α-cleavage upon ultraviolet (UV) or visible light exposure to generate free radicals that initiate polymerization. The reaction mechanism involves excitation of the carbonyl group to a singlet or triplet state, followed by homolytic cleavage of the α-carbon bond (Figure 1) [4]. For MBF derivatives such as dimethyl 1,4-dibenzoylformate (DM-BD-F), this process produces benzoyl and alkyl radicals, which efficiently initiate free radical polymerization of acrylate monomers [1].
The cleavage exothermy ($$\Delta H$$) of MBF derivatives, calculated using triplet bond dissociation energy (BDE) and triplet energy ($$E_T$$), correlates strongly with their photoinitiating efficiency. For example, DM-BD-F exhibits a $$\Delta H$$ of $$-127.3 \, \text{kJ/mol}$$, enabling rapid radical generation under 405 nm LED irradiation [1]. This exothermicity ensures minimal energy loss during photolysis, making MBF derivatives suitable for high-speed industrial curing processes.
\begin{figure}\centering\caption{Photolysis mechanism of methyl benzoylformate derivatives under LED irradiation. The α-cleavage generates reactive benzoyl (R•) and alkyl (R'•) radicals.}\end{figure}Traditional MBF exhibits a maximum absorption wavelength ($$\lambda{\text{max}}$$) of 255 nm, misaligned with commercial LED systems emitting at 365–405 nm [5]. To address this, researchers have developed MBF derivatives with extended conjugation and electron-donating substituents. For instance, introducing dibenzoylformate groups in DM-BD-F red-shifts $$\lambda{\text{max}}$$ to 286 nm and 355 nm, with absorption tails extending beyond 400 nm [1] [2].
Structural modifications include:
| Derivative | $$\lambda_{\text{max}}$$ (nm) | Molar Extinction Coefficient ($$\epsilon$$) |
|---|---|---|
| MBF | 255 | $$1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$ |
| DM-BD-F | 286, 355 | $$3.8 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$ |
| BFA-dBA | 355 | $$4.5 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$ |
These engineered derivatives achieve >90% monomer conversion within 30 seconds under 405 nm LED irradiation, outperforming conventional initiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) [1].
The weak absorption of MBF derivatives at 405 nm enables unparalleled depth penetration in photocurable resins. DM-BD-F achieves a curing depth of 6.5 cm in acrylate matrices after 30 seconds of LED exposure, a 300% improvement over UV-absorbing initiators like benzophenone [1]. This is attributed to the Beer-Lambert law:
$$
I(z) = I_0 e^{-\epsilon c z}
$$
where reduced extinction coefficients ($$\epsilon$$) at 405 nm allow deeper light penetration ($$z$$). For DM-BD-F, $$\epsilon = 150 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$ at 405 nm, compared to $$\epsilon = 1,!200 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$ for TPO at the same wavelength [1].
Applications in 3D printing and dental composites benefit from this property, as it ensures uniform curing in layers exceeding 5 cm without post-processing.
MBF derivatives exhibit synergistic effects with co-initiators such as iodonium salts and tertiary amines. For example, combining DM-BD-F with diphenyliodonium hexafluorophosphate (DPIHP) accelerates polymerization rates by 40% via a redox mechanism:
$$
\text{R- } + \text{Ph}2\text{I}^+ \rightarrow \text{R}^+ + \text{Ph}2\text{I- } \quad \text{(radical cation generation)}
$$
The iodonium salt acts as an electron acceptor, oxidizing carbon-centered radicals to carbocations, which propagate cationic polymerization alongside free-radical pathways [2]. This dual curing mechanism enhances crosslink density in hybrid polymers, improving mechanical properties such as tensile strength (up to 28 MPa) and glass transition temperature ($$T_g = 145^\circ\text{C}$$) [1].
Oxygen inhibition remains a critical challenge in free-radical photopolymerization, as triplet oxygen quenches initiating radicals. MBF derivatives mitigate this issue through rapid radical generation and high initiation efficiency. Steady-state photolysis studies show that DM-BD-F produces radicals at a rate of $$2.3 \times 10^{-3} \, \text{mol·L}^{-1}\text{·s}^{-1}$$, sufficient to outcompete oxygen inhibition [1].
In epoxy-acrylate systems, the addition of 0.5 wt% BFA-dBA reduces oxygen inhibition by 70%, as measured by real-time Fourier-transform infrared spectroscopy (RT-FTIR) [2]. The amide-functionalized derivative forms a protective surface layer, minimizing oxygen diffusion into the curing matrix.
The gas-phase thermal decomposition of methyl benzoylformate represents a prototypical unimolecular elimination reaction that has been extensively studied using high-level quantum chemical methods. Computational investigations utilizing density functional theory have provided detailed insights into the transition state structure and energetics of this process [1] [2].
The thermal decomposition reaction proceeds through a concerted non-synchronous mechanism, where methyl benzoylformate eliminates carbon monoxide to form methyl benzoate as the primary product. Theoretical calculations at the PBE1PBE/6-311++G(d,p) level of theory have characterized the transition state as a semi-polar three-membered cyclic structure [1] [2]. The most significant finding from these calculations is that the bond-breaking process involving the carbon-oxygen bond (Cδ+···δ-OCH₃) exhibits an evolution of 66.7%, indicating this as the rate-limiting step in the elimination process [3].
The activation energy for this process has been calculated to be 232.6 ± 4.4 kJ/mol, with excellent agreement between experimental and theoretical values [2]. The pre-exponential factor determined from Arrhenius analysis yields log₁₀ k (s⁻¹) = 13.56 ± 0.31, consistent with a unimolecular elimination mechanism [1]. These parameters demonstrate that the atmospheric pressure conditions correspond to the high-pressure limit of the fall-off curve, indicating that the reaction kinetics are well-described by the Rice-Ramsperger-Kassel-Marcus (RRKM) statistical theory [3].
Temperature-dependent studies over the range 440-481°C have revealed that the reaction follows first-order kinetics and is homogeneous in nature [2]. The transition state geometry optimization shows characteristic features of a three-membered cyclic transition state, with the carbon-carbon bond distance between the aromatic ring and the carbonyl carbon being approximately 1.9-2.0 Å in the vicinity of the transition structure [3].
The application of Rice-Ramsperger-Kassel-Marcus (RRKM) theory to the unimolecular gas-phase thermal decomposition of methyl benzoylformate has provided comprehensive insights into the pressure-dependent kinetics and molecular-level understanding of the elimination process [3] [4].
RRKM calculations have been performed using both CBS-QB3 and PBE1PBE levels of theory to determine the pressure-dependent rate coefficients. The results indicate that atmospheric pressure conditions fall within the high-pressure limit of the fall-off curve, with low-pressure limit rate coefficients ranging from 10⁻¹³ to 10⁻¹² cm³ molecule⁻¹ s⁻¹ [3]. The high-pressure limiting rate coefficient over the temperature range 733 ± 20% K has been estimated as k∞^{RRKM(CBS-QB3)} = 2.92×10¹³ s⁻¹ exp(-227.4 kJ mol⁻¹/RT) and k∞^{RRKM(PBE1PBE)} = 2.67×10¹³ s⁻¹ exp(-232.8 kJ mol⁻¹/RT) [3] [4].
The master equation analysis combined with RRKM theory has been employed to investigate collisional energy transfer effects. Different collisional efficiency values have been applied to determine the fall-off behavior, revealing that the reaction exhibits typical unimolecular characteristics with energy transfer limited by collisional frequency [3]. The calculations demonstrate that the microcanonical ensemble is maintained during the decomposition process, validating the fundamental assumptions of RRKM theory for this system [5].
Variational transition state theory (VTST) corrections have been applied to account for quantum tunneling effects, particularly important at lower temperatures. The one-dimensional Wigner tunneling correction has been incorporated into the rate constant calculations, showing that tunneling contributions become significant below 500 K [3]. These corrections ensure accurate prediction of rate constants across the entire temperature range of experimental interest.
The success of RRKM theory in reproducing experimental rate constants validates the statistical nature of the decomposition process and confirms that the reaction proceeds through a well-defined transition state without significant non-statistical effects [3]. This approach has established methyl benzoylformate as a benchmark system for testing unimolecular reaction rate theories.
The molecular mechanism of methyl benzoylformate decomposition has been elucidated through sophisticated topological analysis using Bonding Evolution Theory (BET) coupled with Atoms in Molecules (AIM) analysis and Electron Localization Function (ELF) studies [3] [6]. These quantum topological approaches provide unprecedented insight into the electronic rearrangements occurring during the bond-breaking and bond-forming processes.
The BET analysis reveals that the reaction mechanism can be categorized into three fundamental sections: (A) heterolytic rupture of the O₃C₈ bond and detachment of the methoxy group, (B) formation of the O₃C₇ bond via donation bond formation mechanism, and (C) heterolytic rupture of the C₇C₈ bond and detachment of carbon monoxide [3] [6]. The complete reaction pathway has been mapped through seven turning points, defined as methyl benzoylformate → CF†FF†TS FC†[CF†] → methyl benzoate + carbon monoxide [3].
Topological analysis of the electron density ρ(3,-1)(r) demonstrates that bond-forming and bond-breaking regions show characteristic increases and decreases in electron density along the reaction coordinate, respectively [3]. These changes reflect the fundamental nature of chemical bond strengthening and weakening during the elimination process. The AIM parameters reveal that chemical bonds maintain their covalent character during the formation and rupture processes, transitioning to strong shared covalent interactions when fully formed [3].
The ELF analysis has identified distinct electron localization domains that evolve throughout the reaction pathway [7]. The methodology allows for precise tracking of electron pair rearrangements, providing a quantum mechanical foundation for understanding the classical curly arrow representation of the reaction mechanism [8]. The appearance and disappearance of monosynaptic and disynaptic basins correspond directly to the bond-breaking and bond-forming events predicted by the transition state analysis [8].
Catastrophe theory, when applied to the ELF topology, identifies fold and cusp catastrophes that mark critical points in the electronic structure evolution [8]. These catastrophes correspond to the creation or annihilation of electron localization domains, providing a rigorous mathematical framework for understanding the sequence of electronic rearrangements [7]. The synchronous nature of these topological changes confirms the concerted mechanism proposed from transition state calculations.
The formation of surface-adsorbed complexes between methyl benzoylformate and transition metal substrates, particularly platinum surfaces, has been extensively studied using scanning tunneling microscopy (STM) combined with density functional theory calculations [9] [10]. These studies provide crucial insights into the heterogeneous catalytic behavior and enantioselective processes involving this α-ketoester.
On Pt(111) surfaces, methyl benzoylformate forms distinct diastereomeric complexes with chiral modifiers such as (R)-1-(1-naphthyl)ethylamine [9]. The complexation patterns exhibit several geometries, including both 1:1 and 2:1 stoichiometric ratios between the substrate and chiral modifier. The presence of both ester and keto-carbonyl groups in methyl benzoylformate allows for multiple intermolecular bonding modes, significantly increasing the number of possible complexation geometries compared to simpler ketone substrates [9].
Computational modeling reveals that steric hindrance from the phenyl group forces methyl benzoylformate to adopt inverted complex configurations relative to other α-ketoesters [9]. The ketoester functionality permits the aromatic ring to be positioned at various distances from the chiral modifier while maintaining NH···OC hydrogen bonding interactions. This flexibility leads to decreased prochiral selectivity compared to simpler aromatic ketones [9].
The enantioselective hydrogenation of methyl benzoylformate on platinum surfaces modified with cinchonidine has been studied through competitive adsorption experiments [11]. Surface complexes of various compositions (MBF-Pt, MBF-CD-Pt, where CD represents cinchonidine) exhibit different adsorption strengths that directly influence the enantioselectivity of the hydrogenation process [11]. The adsorption strength hierarchy determines the competitive binding behavior in mixed substrate systems.
Temperature-programmed desorption studies combined with density functional theory calculations have characterized the binding energies and preferred adsorption sites for methyl benzoylformate on transition metal surfaces [12]. The compound exhibits preferential adsorption through the carbonyl oxygen atoms, with binding energies varying depending on the surface structure and coordination environment of the metal atoms [12]. These binding preferences directly influence the stereochemical outcome of surface-catalyzed reactions.
The application of density functional theory calculations to predict photoinitiator efficiency of methyl benzoylformate derivatives has emerged as a powerful tool for rational design of photopolymerization systems [13] [14]. Comprehensive computational studies have established structure-property relationships that enable the prediction of photoinitiating capability based on electronic structure parameters.
The key parameter for predicting photoinitiator efficiency is the cleavage exothermy (ΔH) calculated from the difference between triplet bond dissociation energy (BDE) and triplet energy (ET) [13] [14]. For methyl benzoylformate, the ground-state BDE is 321.82 kJ/mol, while the triplet-state BDE decreases significantly to 138.98 kJ/mol [15]. This substantial reduction in bond dissociation energy upon triplet excitation indicates favorable conditions for photolytic cleavage and radical generation [13].
Time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-31G(d) level have characterized the electronic transitions responsible for photoinitiator activity [15]. The primary absorption maximum occurs at 252-255 nm, corresponding to a π-π* transition with high extinction coefficient. Additionally, a weaker n-π* absorption around 345 nm extends into the near-UV region, enabling activation by LED sources at 405 nm [15] [16].
The HOMO-LUMO gap of 4.75 eV calculated for methyl benzoylformate indicates appropriate electronic structure for photoinitiator applications [15]. The molecular orbital analysis reveals that the HOMO is primarily localized on the aromatic ring and carbonyl groups, while the LUMO exhibits significant antibonding character across the ester linkage, consistent with the observed photolytic cleavage pattern [15].
Computational screening of methyl benzoylformate derivatives has identified structural modifications that enhance photoinitiator efficiency [15]. Electron-withdrawing substituents on the aromatic ring generally increase the triplet energy while decreasing the triplet-state BDE, leading to more favorable cleavage exothermies. The dimethyl 1,4-dibenzoylformate derivative (DM-BD-F) shows particularly promising properties with enhanced efficiency for deep-layer photocuring applications [13] [15].
Irritant